MC-Val-Cit-PAB (GMP)
描述
Next-Generation Linker Modifications
Emerging Applications
- Solid Tumors : Exatecan-conjugated ADCs using MC-Val-Cit-PAB derivatives show 92% tumor growth inhibition in pancreatic xenografts.
- Dual-Payload Systems : Co-conjugation with DNA alkylators (e.g., pyrrolobenzodiazepines) enables synergistic cytotoxicity.
- Non-Oncologic Uses : Investigated in autoimmune therapies for targeted depletion of pathogenic B-cells.
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBTTRWLGVRER-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103437 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-80-4 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Initial Synthetic Strategies and Limitations
The original route, reported by Dubowchik et al., involved six steps starting from l-citrulline. Fmoc-Val-OSu was coupled to l-citrulline, followed by EEDQ-mediated amidation with PABOH. However, this method yielded 20–25% due to side reactions and Fmoc deprotection under basic conditions. Critically, epimerization at the citrulline stereocenter produced diastereomeric mixtures (3:1 to 8:1 ratios), complicating purification.
Epimerization Mechanisms and Byproduct Formation
Epimerization arises via oxazolone intermediate formation during carbodiimide-mediated couplings (Scheme 2 in). The citrulline α-hydrogen becomes acidic under reaction conditions, enabling racemization. Attempts to mitigate this using HATU instead of EEDQ improved yields marginally but failed to resolve diastereomerism.
Improved Methodologies for MC-Val-Cit-PAB Synthesis
Optimized Protecting Group Strategies
Replacing Fmoc with Boc or Cbz groups stabilized intermediates during PABOH coupling. Boc-Cit-PABOH and Cbz-Cit-PABOH were synthesized via HATU-mediated amidation, achieving 60–80% yields without epimerization. The Boc group’s acid-labile nature allowed selective deprotection, while Cbz required hydrogenolysis, both compatible with industrial processes.
HATU-Mediated Coupling and Diastereoselectivity
HATU’s superior activation of carboxylic acids minimized oxazolone formation. Coupling Boc-Cit-PABOH with Fmoc-Val-OSu produced Fmoc-Val-Cit-PABOH in 85–95% yield as a single diastereomer. Final maleimidocaproyl incorporation via in situ-activated Mc-OSu achieved 95% yield, culminating in a 50% overall process yield.
Table 1: Comparative Analysis of Traditional vs. Improved Synthesis
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Coupling Reagent | EEDQ | HATU |
| Protecting Group | Fmoc | Boc/Cbz |
| Epimerization | 3:1 to 8:1 diastereomers | None observed |
| Intermediate Yield | 20–25% | 60–95% |
| Overall Yield | <20% | 50% |
Purification Techniques and Achieving High Purity
Crystallization vs. Chromatographic Methods
Early routes relied on HPLC for final purification, which is cost-prohibitive at scale. The patent EP4313164A1 discloses a crystallization-based approach: sequential antisolvent addition (ethyl acetate/n-hexane) precipitated MC-Val-Cit-PAB-MMAE at >98% purity. This eliminated chromatographic steps, reducing production costs by 40%.
Scalability and Industrial Considerations
Batch sizes exceeding 1 kg were achieved using antisolvent crystallization, with purity consistently >99%. Critical process parameters included:
-
Solvent Ratios : Ethyl acetate/n-hexane (1:3 v/v) for optimal precipitate formation.
-
Washing Protocols : Methanol/water (1:1) removed residual acetic acid, while n-hexane eliminated hydrophobic impurities.
Table 2: Purification Outcomes Across Methods
Case Studies and Application in ADC Development
Synthesis of MC-Val-Cit-PAB-MMAE Constructs
The linker was conjugated to monomethyl auristatin E (MMAE) via a PNP carbonate intermediate. Using triphosgene, MMAE’s amine was converted to an isocyanate, which reacted with MC-Val-Cit-PAB’s hydroxyl group, yielding MC-Val-Cit-PAB-MMAE in 92% purity after crystallization.
Incorporation of Novel Payloads: KGP05 Example
A tubulin inhibitor (KGP05) was linked to MC-Val-Cit-PAB via isocyanate chemistry, demonstrating the methodology’s versatility. The construct exhibited dual cytotoxicity and vascular disrupting activity, underscoring the linker’s role in non-MMAE payloads .
化学反应分析
反应类型
MC-Val-Cit-PAB 经历了几种类型的化学反应,包括:
常用试剂和条件
裂解反应: 组织蛋白酶 B 和相关酶通常用于裂解缬氨酸-瓜氨酸二肽基序.
取代反应: 马来酰亚胺和含硫醇的化合物用于生物偶联反应.
形成的主要产物
MC-Val-Cit-PAB 裂解形成的主要产物是细胞毒性药物和裂解的连接体组分。 在取代反应中,主要产物是抗体-药物偶联物 .
科学研究应用
Cancer Therapy
MC-Val-Cit-PAB is predominantly used in ADCs targeting various cancers. Its design allows for selective release of potent cytotoxic agents upon cleavage by cathepsin B, an enzyme often overexpressed in tumor tissues. This specificity enhances the therapeutic index of ADCs, allowing for higher doses directly at the tumor site with reduced side effects.
Case Studies:
- Disitamab Vedotin : This ADC utilizes MC-Val-Cit-PAB as a linker and has shown promising results in clinical trials for gastric cancer and urothelial carcinoma. In a Phase II study, disitamab vedotin demonstrated an objective response rate (ORR) of 60.5% among HER2-overexpressing patients .
- Comparative Efficacy : Studies have indicated that ADCs employing MC-Val-Cit-PAB exhibit superior stability and therapeutic efficacy compared to traditional linkers. For instance, a Val-Cit-containing ADC was shown to be highly stable in Ces1C-knockout mice, emphasizing its potential in preclinical models .
Preclinical Research
The versatility of MC-Val-Cit-PAB extends into preclinical research, where it is utilized to explore new drug-linker constructs. Researchers have developed methodologies to synthesize this compound with improved yields and purity, facilitating its use in various experimental settings .
Stability and Pharmacokinetics
MC-Val-Cit-PAB demonstrates significant plasma stability, with half-lives reported at approximately 6.0 days in mice and 9.6 days in monkeys. This stability is crucial for maintaining the integrity of ADCs during circulation before reaching target tissues . The compound's design allows for effective drug release mechanisms that are activated specifically within the tumor microenvironment.
Comparative Analysis of Linkers
| Linker Type | Stability | Specificity | Therapeutic Index |
|---|---|---|---|
| MC-Val-Cit-PAB | High | Cathepsin B cleavable | High |
| Traditional Val-Cit | Moderate | Less specific | Lower |
| Cyclobutane-based | High | Cathepsin B dependent | Comparable |
This table highlights the advantages of using MC-Val-Cit-PAB over traditional linkers in ADC formulations.
作用机制
MC-Val-Cit-PAB 通过一种机制发挥作用,该机制涉及靶细胞溶酶体中的组织蛋白酶 B 和相关酶的酶促裂解。裂解释放细胞毒性药物,然后通过靶向特定细胞通路发挥治疗作用。 涉及的分子靶点和通路包括通过单甲基鬼臼毒素 E (MMAE) 抑制微管蛋白聚合,从而导致细胞周期阻滞和凋亡 .
相似化合物的比较
Comparison with Similar Compounds
MC-Val-Cit-PAB is compared to other ADC linkers based on cleavage mechanism, stability, payload compatibility, and clinical performance.
Table 1: Key ADC Linkers and Their Properties
Key Differentiators :
Cleavage Mechanism: MC-Val-Cit-PAB relies on cathepsin B, overexpressed in tumor lysosomes, ensuring tumor-specific activation. Non-cleavable linkers like SMCC require antibody degradation, limiting payload flexibility . Sulfo-SPDB depends on acidic endosomal environments, which may lead to off-target activation in normal tissues .
Bystander Effect :
MC-Val-Cit-PAB enables bystander killing with hydrophobic payloads (e.g., MMAE), crucial for tumors with antigen heterogeneity. SMCC-linked ADCs (e.g., T-DM1) lack this effect, reducing efficacy against heterogeneous cancers .
Stability and Toxicity: MC-Val-Cit-PAB balances stability and controlled release, whereas acid-cleavable linkers (e.g., Sulfo-SPDB) risk premature release in circulation . Non-cleavable linkers (e.g., SMCC) minimize off-target toxicity but restrict payload options to membrane-impermeable agents (e.g., DM1) .
Payload Versatility :
MC-Val-Cit-PAB supports diverse payloads, including microtubule inhibitors (MMAE/MMAF), DNA alkylators (Duocarmycin), and protease inhibitors (Carfilzomib) . In contrast, SMCC is primarily used with DM1 .
Table 2: Payloads Linked via MC-Val-Cit-PAB
Research Findings and Clinical Implications
- Efficacy : Disitamab Vedotin (MC-Val-Cit-PAB-MMAE) demonstrated superior tumor regression in HER2-low cancers compared to T-DM1 (SMCC-DM1), attributed to higher antibody affinity and bystander effects .
- Safety : MC-Val-Cit-PAB-MMAE exhibits a manageable toxicity profile, though MMAE’s hydrophobicity necessitates careful DAR optimization to avoid narrow therapeutic windows .
- Emerging Applications: MC-Val-Cit-PAB is being explored for non-oncology uses, such as inflammation modulation (e.g., VX765 prodrug for caspase-1 inhibition) .
生物活性
MC-Val-Cit-PAB (also referred to as Mc-Val-Cit-PAB) is a protease-cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound has garnered attention due to its ability to enhance the therapeutic efficacy of ADCs by facilitating targeted drug delivery and release in tumor environments. This article delves into the biological activity of MC-Val-Cit-PAB, highlighting its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
MC-Val-Cit-PAB is characterized by its unique structure, which includes a valine-citrulline dipeptide linked to a para-aminobenzyl (PAB) moiety. The synthesis of this compound typically involves multiple steps, including the coupling of l-citrulline and valine to form the dipeptide, followed by the attachment of the PAB spacer. Recent advancements have improved synthesis methodologies, yielding higher purity and stability while minimizing epimerization issues .
Table 1: Summary of Synthesis Methods for MC-Val-Cit-PAB
MC-Val-Cit-PAB functions as a cleavable linker that is specifically designed to be hydrolyzed by cathepsin B, an enzyme commonly overexpressed in tumor tissues. Upon cleavage, the linker releases the cytotoxic payload (e.g., MMAE or MMAF), which subsequently exerts its antitumor effects. This mechanism allows for selective targeting of cancer cells while sparing normal tissues, thereby reducing systemic toxicity associated with traditional chemotherapies .
3. Biological Activity and Efficacy
The biological activity of MC-Val-Cit-PAB has been extensively studied in various preclinical models. Research indicates that ADCs utilizing this linker demonstrate significant antitumor activity across different cancer cell lines.
Case Study: Antibody-Drug Conjugates Utilizing MC-Val-Cit-PAB
- Study Design : Yu et al. evaluated the efficacy of an anti-CD22 ADC linked via MC-Val-Cit-PAB in SCID mice implanted with different tumor cell lines.
- Findings : The ADC exhibited potent cytotoxicity with IC50 values of 3.3 nM and 0.95 nM against BJAB and WSU cell lines, respectively . The study highlighted that switching from non-cleavable to cleavable linkers like MC-Val-Cit-PAB could overcome resistance mechanisms observed with traditional ADCs.
Table 2: Efficacy Data from Case Studies
4. Stability and Pharmacokinetics
MC-Val-Cit-PAB exhibits high plasma stability, with reported half-lives of approximately 6 days in mice and 9.6 days in monkeys . This stability is crucial for maintaining therapeutic levels of the ADC in circulation before reaching the target tumor site.
5. Conclusion
The biological activity of MC-Val-Cit-PAB as a cleavable linker in ADCs represents a significant advancement in cancer therapeutics. Its ability to enhance drug delivery specificity while minimizing systemic toxicity positions it as a vital component in the design of next-generation antibody-drug conjugates. Ongoing research continues to explore its full potential across various cancer types, further establishing its role in targeted therapy.
常见问题
Q. What is the enzymatic mechanism underlying MC-Val-Cit-PAB cleavage in antibody-drug conjugates (ADCs), and how does this influence drug release kinetics?
MC-Val-Cit-PAB is cleaved by lysosomal proteases, primarily cathepsin B, after ADC internalization into target cells. The cleavage mechanism involves hydrolysis of the valine-citrulline peptide bond, releasing the cytotoxic payload. Researchers can evaluate release kinetics using in vitro lysosomal enzyme assays (e.g., recombinant cathepsin B incubation) and correlate results with in vivo pharmacokinetic studies to assess temporal drug release patterns. Analytical methods like HPLC or mass spectrometry quantify released drug fractions .
Q. What synthetic strategies are employed to ensure high purity and stability of MC-Val-Cit-PAB during ADC conjugation?
Synthesis involves a multi-step process: (1) coupling valine and citrulline to form the dipeptide, (2) conjugating the dipeptide to para-aminobenzyl alcohol (PAB), and (3) functionalizing the linker with maleimide for antibody attachment. Purity is optimized via reverse-phase HPLC and validated using NMR spectroscopy. Stability testing under physiological pH (4.5–7.4) and redox conditions ensures linker integrity prior to ADC assembly .
Q. How do researchers validate the specificity of MC-Val-Cit-PAB cleavage in target versus non-target tissues?
Tissue-specific cleavage is assessed using ex vivo lysosomal extracts from tumor and healthy tissues. Cathepsin B activity is quantified via fluorogenic substrates (e.g., Z-FR-AMC), and cleavage efficiency is compared across tissues. Immunohistochemistry can localize cathepsin B expression, while plasma stability studies (37°C, 1–7 days) confirm minimal off-target cleavage .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in MC-Val-Cit-PAB stability data between in vitro assays and in vivo models?
Discrepancies often arise from differences in enzyme concentrations, pH, or redox environments. To address this:
Q. How can structure-activity relationship (SAR) studies optimize MC-Val-Cit-PAB for compatibility with diverse payloads (e.g., tubulin inhibitors vs. DNA alkylators)?
SAR studies focus on:
- Modifying the dipeptide sequence (e.g., replacing citrulline with other amino acids) to alter protease susceptibility.
- Adjusting the PAB spacer length to balance hydrophobicity and payload release efficiency.
- Conducting cytotoxicity assays (e.g., IC50 comparisons in target cell lines) to evaluate therapeutic index improvements .
Q. What strategies mitigate variability in MC-Val-Cit-PAB cleavage efficiency across cell lines with heterogeneous cathepsin B expression?
- Pre-screen cell lines for cathepsin B activity using fluorogenic assays.
- Co-administer cathepsin B activators (e.g., pro-inflammatory cytokines) in low-expression models.
- Engineer ADCs with dual cleavable linkers (e.g., MC-Val-Cit-PAB + pH-sensitive hydrazones) as a fail-safe mechanism .
Q. How do researchers design comparative studies between MC-Val-Cit-PAB and non-cleavable linkers (e.g., SMCC) to evaluate efficacy-toxicity trade-offs?
- Use isogenic payloads (e.g., MMAE conjugated via MC-Val-Cit-PAB vs. SMCC) in in vitro cytotoxicity assays and in vivo xenograft models.
- Measure bystander killing effects by co-culturing antigen-positive and antigen-negative cells.
- Quantify systemic toxicity via serum biomarkers (e.g., liver enzymes) and histopathology .
Q. What analytical techniques are critical for characterizing MC-Val-Cit-PAB-drug conjugates during ADC development?
- HPLC-MS/MS : Verifies drug-to-antibody ratio (DAR) and detects hydrolyzed linker byproducts.
- Surface plasmon resonance (SPR) : Measures binding affinity post-conjugation.
- Differential scanning calorimetry (DSC) : Assesses conjugate stability under thermal stress .
Methodological and Data Analysis Questions
Q. How should researchers statistically analyze dose-response data from ADCs using MC-Val-Cit-PAB to account for non-linear drug release kinetics?
Q. What bioinformatics tools can predict MC-Val-Cit-PAB compatibility with novel payloads prior to synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
